![molecular formula C19H26BNO2 B14899077 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14899077.png)
3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine
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Overview
Description
3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)pyridine is a complex organic compound that features a unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine typically involves the use of cyclopropylboronic acid pinacol ester as a key intermediate . The reaction conditions often include the use of palladium catalysts and bases such as potassium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . Reaction conditions typically involve temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and boronic acid esters .
Scientific Research Applications
3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boron moiety. This allows it to act as a versatile intermediate in the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Cyclopropylboronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-(2-Cyclopropyl-3-(4,4,5,
Biological Activity
The compound 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a pyridine moiety and a dioxaborolane group. Its molecular formula is C16H24BNO2 with a molecular weight of approximately 285.18 g/mol. The presence of the dioxaborolane enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The dioxaborolane group is known to participate in reversible covalent bonding with serine residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The pyridine ring may facilitate binding to neurotransmitter receptors or other protein targets, influencing signaling pathways.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. This effect is hypothesized to arise from the disruption of cellular metabolism and induction of apoptosis.
- Neuroprotective Effects : Research has indicated potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter levels or protect against oxidative stress.
Case Studies
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for assessing the therapeutic potential:
- Absorption : Preliminary data suggest good oral bioavailability.
- Distribution : The lipophilicity of the compound indicates extensive tissue distribution.
- Metabolism : Metabolic studies are ongoing to identify pathways and metabolites.
- Excretion : Excretion patterns are yet to be fully characterized but are expected to follow typical renal pathways.
Properties
Molecular Formula |
C19H26BNO2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-[2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine |
InChI |
InChI=1S/C19H26BNO2/c1-16(2)17(3,4)23-20(22-16)19-11-18(12-19,15(19)13-7-8-13)14-6-5-9-21-10-14/h5-6,9-10,13,15H,7-8,11-12H2,1-4H3 |
InChI Key |
HIZWODGEBISSJA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C4CC4)C5=CN=CC=C5 |
Origin of Product |
United States |
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